molecular formula C25H26N2OS B2430890 N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide CAS No. 1797347-84-2

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide

Cat. No. B2430890
M. Wt: 402.56
InChI Key: PFIKLKDZEYBPQV-UHFFFAOYSA-N
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Description

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of thiazepanes and has been shown to exhibit promising biological activities, making it a subject of interest for researchers.

Scientific Research Applications

Anticancer Research

  • Synthesis and Biological Evaluation : Novel derivatives of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane were synthesized and evaluated for anticancer activity. 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, in particular, showed promising activity with an IC50 value of 18 µM in B-cell leukemic cell line studies (Teimoori et al., 2011).

Synthesis and Characterization

  • Efficient Synthesis of Novel Derivatives : A method for the synthesis of novel N-(2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides was developed. This approach avoided the use of toxic materials and resulted in high yields and shorter reaction sequences (Khalaj et al., 2001).
  • Crystal Structure Analysis : The crystal structure of a similar compound, (S)-N-(2-oxoazepan-3-yl)biphenyl-4-carboxamide, was analyzed, providing insights into its chemical structure and potential for further derivative preparation (Fang et al., 2015).

Antimicrobial and Antibacterial Research

  • Synthesis and Antimicrobial Evaluation : Various thiazepane derivatives were synthesized and evaluated for their antimicrobial activity. Compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides showed significant biological activity (Talupur et al., 2021).

Radioactive Labeling and Imaging Studies

  • Labeling for Imaging : Quinoline-2-carboxamide derivatives, including N-[11C]methylated compounds, were studied for their potential in imaging peripheral benzodiazepine receptors using PET scans. This research is vital for noninvasive assessment of these receptors in vivo (Matarrese et al., 2001).

properties

IUPAC Name

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2OS/c28-25(27-17-16-23(29-19-18-27)20-10-4-1-5-11-20)26-24(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIKLKDZEYBPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-7-phenyl-1,4-thiazepane-4-carboxamide

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